

Barium Isopropoxide Precursor Preparation: An Application Note and Protocol

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Compound of Interest

Compound Name: *Barium isopropoxide*

Cat. No.: *B1588621*

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This document provides a comprehensive guide for the preparation of **barium isopropoxide**, a crucial precursor in various chemical syntheses, including the development of advanced materials and pharmaceuticals. The protocol details a reliable method for its synthesis from barium metal and isopropanol, ensuring a high-purity product suitable for research and development applications.

Introduction

Barium isopropoxide [Ba(O-i-Pr)₂] is a metal alkoxide that serves as a versatile precursor in materials science and organic synthesis. Its applications range from the formation of barium-based complex oxides with specific dielectric or ferroelectric properties to its use as a catalyst in various organic reactions. The synthesis of high-purity **barium isopropoxide** is critical to ensure the desired properties and reactivity in its subsequent applications. This protocol outlines a detailed, step-by-step procedure for its laboratory-scale preparation.

Materials and Methods

Reagents and Equipment

A comprehensive list of reagents, solvents, and equipment required for the synthesis is provided in the table below. All reagents should be of high purity, and solvents should be anhydrous to prevent unwanted side reactions.

Reagent/Equipment	Description/Specification
Barium Metal	High purity, stored under inert gas
Isopropanol (IPA)	Anhydrous (moisture content < 0.005%)
Toluene	Anhydrous
Schlenk Flask	250 mL, with a side arm
Reflux Condenser	With a gas inlet/outlet
Magnetic Stirrer with Hotplate	Capable of maintaining constant temperature
Cannula	For inert gas transfer
Syringes and Needles	For liquid transfer under inert atmosphere
Glassware	Oven-dried and cooled under inert gas
Inert Gas	Argon or Nitrogen, high purity
Filtration Apparatus	Schlenk filter or similar
Vacuum Pump	For solvent removal

Experimental Protocol: Synthesis of Barium Isopropoxide

The synthesis of **barium isopropoxide** involves the direct reaction of barium metal with anhydrous isopropanol. The reaction is performed under an inert atmosphere to prevent the reaction of barium metal with atmospheric oxygen and moisture.

1. Apparatus Setup:

- Assemble a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser.
- Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
- Connect the top of the condenser to a bubbler to maintain a positive pressure of inert gas.

2. Reaction Initiation:

- In the Schlenk flask, add barium metal (1 equivalent).
- Add anhydrous isopropanol (excess, approximately 20 equivalents) to the flask via a cannula under a positive flow of inert gas.
- Begin stirring the mixture at room temperature.

3. Reaction Progression:

- Slowly heat the reaction mixture to a gentle reflux (approximately 82 °C).
- The reaction is initiated, as evidenced by the evolution of hydrogen gas. The reaction can be vigorous initially, so careful heating is crucial.
- Maintain the reflux for several hours (typically 4-6 hours) until the barium metal is completely consumed. The reaction progress can be monitored by the cessation of hydrogen evolution.

4. Product Isolation and Purification:

- Once the reaction is complete, allow the mixture to cool to room temperature.
- The product, **barium isopropoxide**, is soluble in isopropanol. Any unreacted starting material or impurities may be present as a solid.
- Filter the hot solution through a Schlenk filter to remove any solid impurities.
- Remove the solvent (isopropanol) from the filtrate under reduced pressure to obtain the crude product as a white solid.
- For further purification, the crude **barium isopropoxide** can be recrystallized from a minimal amount of hot, anhydrous toluene.

5. Product Characterization:

- The final product should be a white, moisture-sensitive powder.

- Characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure and purity of the **barium isopropoxide**.

Safety Precautions

- Barium metal is highly reactive and pyrophoric. Handle it under an inert atmosphere at all times.
- The reaction produces hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.
- Barium compounds are toxic.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Barium isopropoxide** is moisture-sensitive and will decompose upon contact with water.[1] Store the final product in a sealed container under an inert atmosphere.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of **barium isopropoxide**.



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Barium Isopropoxide Synthesis Workflow

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of **barium isopropoxide**.

Parameter	Value
Molar Ratio (Ba : IPA)	1 : 20
Reaction Temperature	~ 82 °C (Reflux)
Reaction Time	4 - 6 hours
Expected Yield	> 90% (based on Barium)
Appearance	White Powder[1]
Molecular Formula	Ba(OCH(CH ₃) ₂) ₂
Molecular Weight	255.50 g/mol

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of high-purity **barium isopropoxide**. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this important precursor for their specific applications in materials science and drug development. The provided workflow and data table offer a clear and concise summary of the experimental process.

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References

- 1. Barium Isopropoxide - ProChem, Inc. [prochemonline.com]
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